Phthalylsulfathiazole

Description

This compound is a broad spectrum antibiotic which is part of the drug class, sulfonamides. It was used as an antibiotic for bowel surgery, and for infections of the colon.

This compound is a broad spectrum antimicrobial agent. This compound is used in the treatment of dysentery, colitis, and gastroenteritis.

This compound is a small molecule drug with a maximum clinical trial phase of IV.

minor descriptor (63-86); on-line & INDEX MEDICUS search SULFATHIAZOLES (66-86); RN given refers to parent cpd

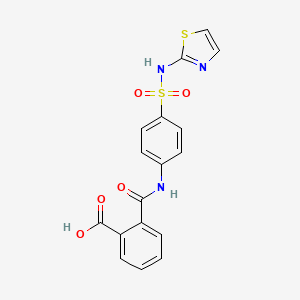

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S2/c21-15(13-3-1-2-4-14(13)16(22)23)19-11-5-7-12(8-6-11)27(24,25)20-17-18-9-10-26-17/h1-10H,(H,18,20)(H,19,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMSWVPMRUJMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63868-70-2 (mono-hydrochloride salt) | |

| Record name | Phthalylsulfathiazole [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023470 | |

| Record name | Phthalylsulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-73-4 | |

| Record name | Phthalylsulfathiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalylsulfathiazole [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalylsulfathiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phthalylsulfathiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phthalylsulfathiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-[[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalylsulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalylsulfathiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALYLSULFATHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6875L5852V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Phthalylsulfathiazole: Discovery, Mechanism, and Historical Application

This guide provides a comprehensive technical overview of Phthalylsulfathiazole, a historically significant sulfonamide antimicrobial. It is intended for researchers, scientists, and drug development professionals interested in the evolution of antimicrobial agents, mechanisms of action, and the historical context of therapeutic strategies for gastrointestinal infections.

Introduction: A Tale of Targeted Intestinal Chemotherapy

This compound, also known by the trade name Sulfathalidine, emerged in the mid-20th century as a key therapeutic agent for the management of bacterial infections localized to the gastrointestinal tract.[1] As a member of the sulfonamide class of drugs, it represented a pivotal advancement in the era of pre-penicillin antibiotics.[2][3] Its unique pharmacological profile, characterized by poor absorption from the gut and subsequent hydrolysis to its active moiety in the intestine, made it a targeted and effective treatment for a range of enteric diseases, including bacillary dysentery, colitis, and gastroenteritis.[4][5] This guide will delve into the discovery, synthesis, mechanism of action, historical therapeutic use, and eventual decline of this compound, offering a detailed perspective on its role in the annals of antimicrobial chemotherapy.

The Genesis of this compound: A Strategic Molecular Design

The discovery of this compound is rooted in the broader history of sulfonamide development, which began with Gerhard Domagk's groundbreaking work on Prontosil in the 1930s.[2][6] The subsequent elucidation that the active component of Prontosil was sulfanilamide spurred a wave of research to synthesize more effective and less toxic derivatives.[2]

The specific innovation of this compound is credited to Maurice L. Moore, with the patent assigned to the pharmaceutical company Sharp & Dohme in 1943. The strategic design of this compound involved the addition of a phthalic acid group to sulfathiazole. This modification rendered the molecule largely unabsorbable in the upper gastrointestinal tract, thereby concentrating its presence in the lower bowel where it could exert its antimicrobial effect directly at the site of infection.[1]

Chemical Synthesis: From Laboratory Bench to Pharmaceutical Production

The synthesis of this compound is a relatively straightforward condensation reaction between sulfathiazole and phthalic anhydride.[3] This process has been well-documented and can be executed through various methods, including conventional solution-phase synthesis and more modern mechanochemical approaches.

Experimental Protocol: Solution-Phase Synthesis

The following protocol is a representative example of the laboratory-scale synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend sulfathiazole in a suitable solvent, such as ethanol.

-

Reagent Addition: While heating the suspension to boiling, add an equimolar amount of phthalic anhydride.

-

Reflux: Continue to reflux the mixture. The solids will gradually dissolve as the reaction proceeds.

-

Precipitation: After the reaction is complete (typically monitored by the dissolution of reactants), cool the solution. The product, this compound, will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by filtration. The crude product can then be purified by recrystallization from a suitable solvent system, such as dilute ethanol, to yield the final crystalline product.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: A Prodrug Approach to Inhibiting Folic Acid Synthesis

This compound itself is a prodrug, meaning it is inactive in its administered form.[5] Its therapeutic effect is realized upon its arrival in the large intestine, where bacterial enzymes hydrolyze the phthalic acid moiety, releasing the active antimicrobial agent, sulfathiazole.[1]

Sulfathiazole, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[5] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By blocking the production of dihydrofolic acid, sulfathiazole effectively halts bacterial growth and replication.[7] Humans are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[6]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Historical Therapeutic Applications and Efficacy

This compound was primarily indicated for the treatment of intestinal infections and for preoperative sterilization of the gut.[1][4] Its use was prominent in the management of:

-

Bacillary Dysentery: Caused by Shigella species.

-

Colitis and Gastroenteritis: Infections caused by susceptible strains of E. coli and other enteric pathogens.[7]

-

Preoperative and Postoperative Intestinal Surgery: To reduce the bacterial load in the colon and prevent infections.[4]

While precise quantitative data from the mid-20th century is not always reported with the same rigor as modern clinical trials, historical literature suggests that this compound was considered an effective agent for these indications.

Summary of Historical Efficacy Data

| Indication | Pathogen(s) | Reported Efficacy/Outcome | Citation(s) |

| Ulcerative Colitis | Not specified | Used in treatment; preliminary reports suggested therapeutic potential. | [8] |

| Diarrhea in Children | Various enteric bacteria | Investigated for the treatment of pediatric diarrhea. | [9] |

| General Intestinal Infections | Gram-positive and Gram-negative enteric bacteria | Considered a cornerstone in the treatment of intestinal infections.[10] | [10] |

| Preoperative Bowel Sterilization | Normal intestinal flora | Used to reduce the bacterial count in the colon before surgery. | [4] |

Note: The available historical literature often lacks detailed statistical analysis and control groups as would be expected in modern clinical trials.

The Decline of an Era: Bacterial Resistance and the Rise of Newer Antibiotics

The widespread use of sulfonamides, including this compound, inevitably led to the emergence of bacterial resistance. The primary mechanisms of resistance to sulfathiazole include:

-

Mutations in the Dihydropteroate Synthase (DHPS) Gene: Alterations in the folP gene can lead to a DHPS enzyme with a reduced affinity for sulfonamides, while still retaining its function with PABA.

-

Increased Production of PABA: Some bacteria can overproduce PABA, effectively outcompeting the sulfonamide for binding to DHPS.

-

Acquisition of Alternative Folic Acid Synthesis Pathways: Bacteria can acquire genes, often on plasmids, that encode for alternative enzymes or pathways for folic acid synthesis, bypassing the sulfonamide-inhibited step.

The rise of bacterial resistance, coupled with the discovery and mass production of more potent and bactericidal antibiotics like penicillin, led to a gradual decline in the use of this compound and other sulfonamides for many systemic and intestinal infections.[2] While it remains a valuable compound for research and in some veterinary applications, its role in human medicine has been largely superseded by newer, more effective antimicrobial agents with better safety profiles.[3]

Conclusion: A Legacy in Antimicrobial Chemotherapy

This compound holds a significant place in the history of medicine as a testament to the ingenuity of early antimicrobial drug design. Its development as a targeted, poorly absorbed prodrug for intestinal infections was a major therapeutic advance. While its clinical utility has waned due to the inexorable rise of bacterial resistance and the availability of superior alternatives, the principles behind its design and its mechanism of action continue to inform the development of new therapeutic agents. The story of this compound serves as a valuable lesson for drug development professionals on the importance of targeted delivery, the inevitability of resistance, and the continuous need for innovation in the fight against infectious diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Sulfa drug | Description & Facts | Britannica [britannica.com]

- 3. Sulfonamide (medicine) | Research Starters | EBSCO Research [ebsco.com]

- 4. This compound | C17H13N3O5S2 | CID 4806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mims.com [mims.com]

- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 7. This compound | Actions and Spectrum | medtigo [medtigo.com]

- 8. Treatment of ulcerative colitis with phthalylsulphathiazole; preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound in the treatment of diarrhea in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is this compound used for? [synapse.patsnap.com]

Phthalylsulfathiazole: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of Phthalylsulfathiazole, a sulfonamide antimicrobial agent. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical architecture, physicochemical characteristics, mechanism of action, and established methodologies for its synthesis and analysis. By integrating foundational scientific principles with practical application insights, this guide serves as an essential resource for leveraging this compound in modern therapeutic and research contexts.

Molecular Architecture and Chemical Identity

This compound is a complex molecule characterized by the conjugation of a phthalic acid moiety to sulfathiazole. This structural feature is pivotal to its pharmacological profile, rendering it a prodrug that is activated within the gastrointestinal tract.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid[1]. Its chemical identity is further defined by the following identifiers:

The structure incorporates a sulfonamide group, a thiazole ring, and a phthalic acid substituent, all of which contribute to its chemical behavior and therapeutic action.

Visualizing the Chemical Structure

To appreciate the spatial arrangement and functional groups of this compound, a 2D structural representation is provided below.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and bioavailability. This compound is a white to yellowish-white crystalline powder[5][6]. A summary of its key physicochemical parameters is presented in the table below.

| Property | Value | Source |

| Melting Point | 198-204°C | [2][7] |

| Solubility | Practically insoluble in water; slightly soluble in acetone and ethanol; freely soluble in dimethylformamide. | [2][5] |

| pKa | 3.40 ± 0.36 (Predicted) | [2] |

| LogP | -2 (at 28°C) | [7] |

| Appearance | White to yellowish-white crystalline powder | [5][6] |

These properties underscore the compound's limited solubility in aqueous media, a characteristic that contributes to its localized action in the gastrointestinal tract.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the condensation reaction of sulfathiazole and phthalic anhydride[8]. This process is relatively straightforward and can be executed in a standard laboratory setting.

Experimental Protocol

-

Reactant Preparation: In a suitable reaction vessel, suspend 10 grams of sulfathiazole in 100 cubic centimeters of alcohol.

-

Initiation of Reaction: Heat the suspension to boiling.

-

Addition of Phthalic Anhydride: Gradually add 5 grams of phthalic anhydride to the boiling suspension.

-

Refluxing: Once the addition is complete, reflux the mixture for approximately 5 minutes. At this point, all solid materials should have dissolved.

-

Crystallization and Isolation: Upon cooling, this compound will crystallize out of the solution. The product can then be isolated by filtration, washed, and dried.

This synthetic route is efficient and yields a product of high purity, suitable for pharmaceutical applications.

Caption: Workflow for the Synthesis of this compound.

Mechanism of Action: A Targeted Antimicrobial Strategy

This compound functions as a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite within the body[9]. Upon oral administration, it is poorly absorbed from the gastrointestinal tract. In the large intestine, it is hydrolyzed by bacterial enzymes to release sulfathiazole, the active antimicrobial agent[4][9].

Sulfathiazole exerts its bacteriostatic effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA)[4][10]. It inhibits the bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid[4][9]. By disrupting the folic acid synthesis pathway, this compound impedes the production of purines and pyrimidines, which are essential for bacterial DNA synthesis and replication, thereby inhibiting bacterial growth[4][9].

Caption: Mechanism of Action of this compound.

Clinical and Research Applications

This compound is a broad-spectrum antimicrobial agent primarily indicated for the treatment of various intestinal infections, including dysentery, colitis, and gastroenteritis[1][4][6]. It is also utilized for preoperative and postoperative prophylaxis in patients undergoing intestinal surgery[2][4]. Its poor absorption from the gut allows it to reach high concentrations in the intestines, making it particularly effective for localized infections[4][5].

For research purposes, this compound serves as a reference standard in analytical laboratories for the development and validation of methods to detect sulfonamide residues in food products and environmental samples[11].

Safety and Toxicological Profile

This compound is generally considered to have low inherent toxicity, which is further enhanced by its limited absorption from the intestinal mucosa[2][5]. This allows for the administration of relatively large doses for the treatment of intestinal infections with minimal systemic side effects[5]. However, as with all sulfonamides, potential adverse effects can include nausea, stomach upset, and skin rash[4]. Rare but more severe reactions may include vitamin B deficiency, agranulocytosis, or aplastic anemia[4].

References

- 1. This compound | C17H13N3O5S2 | CID 4806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 85-73-4 [m.chemicalbook.com]

- 3. CAS 85-73-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 85-73-4 [chemicalbook.com]

- 6. amphray.com [amphray.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. This compound | Actions and Spectrum | medtigo [medtigo.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of Phthalylsulfathiazole

This guide provides a comprehensive overview of the synthesis of Phthalylsulfathiazole, a broad-spectrum sulfonamide antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, a field-proven experimental protocol, and the analytical validation of the final product.

Introduction: The Therapeutic Significance of this compound

This compound is a vital antimicrobial agent primarily employed for the treatment of gastrointestinal infections such as dysentery, colitis, and gastroenteritis.[1][2][3] Its efficacy lies in its targeted action within the intestines. As a prodrug, this compound is poorly absorbed in the gastrointestinal tract and is hydrolyzed by intestinal enzymes to release the active antimicrobial component, sulfathiazole.[4] This localized activation mechanism ensures a high concentration of the active drug at the site of infection while minimizing systemic side effects.[4] The therapeutic action of the released sulfathiazole stems from its ability to competitively inhibit the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid, a critical component for bacterial growth and replication.[4][5][6][7]

The Core Synthesis Pathway: Acylation of Sulfathiazole

The most prevalent and industrially significant method for synthesizing this compound is through the acylation of sulfathiazole with phthalic anhydride.[4][8] This reaction is a classic example of nucleophilic acyl substitution, where the amino group of sulfathiazole acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride.

Precursors and Their Roles

The synthesis of this compound relies on two key precursors:

-

Sulfathiazole (CAS 72-14-0): A sulfonamide antibiotic that provides the core antimicrobial scaffold.[9] The primary aromatic amine group (-NH2) of sulfathiazole is the reactive site for the acylation reaction.

-

Phthalic Anhydride (CAS 85-44-9): A cyclic dicarboxylic anhydride that serves as the acylating agent. Its anhydride structure makes it highly reactive towards nucleophiles.

The overall reaction proceeds as follows:

Caption: Overall synthesis pathway of this compound.

Mechanistic Insights: A Step-by-Step Look at the Reaction

The synthesis of this compound is a well-established process, and understanding the underlying mechanism is crucial for optimizing reaction conditions and ensuring a high yield of the pure product.

Caption: Reaction mechanism for the synthesis of this compound.

The reaction proceeds through the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine group of sulfathiazole acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of phthalic anhydride.

-

Formation of a Tetrahedral Intermediate: This nucleophilic attack leads to the formation of a transient tetrahedral intermediate.

-

Proton Transfer and Ring Opening: A proton is transferred, and the anhydride ring opens up to form the final product, this compound, which is a phthalamic acid derivative.

Experimental Protocol: A Field-Proven Methodology

The following protocol is based on a well-established manufacturing process and is designed to be a self-validating system, ensuring a high yield and purity of the final product.[10]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| Sulfathiazole | 72-14-0 | 255.32 |

| Phthalic Anhydride | 85-44-9 | 148.12 |

| Ethanol (95%) | 64-17-5 | 46.07 |

| Distilled Water | 7732-18-5 | 18.02 |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a suspension of 10 g of sulfathiazole in 100 cc of ethanol.

-

Initiation of Reaction: Heat the suspension to boiling. Once boiling, add 5 g of phthalic anhydride to the flask.

-

Reflux: Continue to reflux the mixture for 5 minutes after the addition of phthalic anhydride is complete. During this time, all the solid reactants should dissolve, resulting in a clear solution. The use of heat and reflux accelerates the reaction rate by increasing the kinetic energy of the molecules. Ethanol serves as a suitable solvent as it can dissolve both reactants at elevated temperatures and is relatively inert under the reaction conditions.

-

Precipitation: After the reflux period, cool the solution to room temperature. Then, dilute the solution with an equal volume of water. This compound is poorly soluble in water, and its addition causes the product to precipitate out of the solution as a white solid. This step is a crucial part of the purification process, as unreacted starting materials and byproducts may remain in the solution.

-

Isolation of the Product: Filter the white precipitate using a Buchner funnel and wash it with a small amount of cold dilute alcohol to remove any remaining impurities.

-

Purification by Recrystallization: For further purification, recrystallize the crude product from dilute alcohol.[10] This process involves dissolving the solid in a minimum amount of hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of pure crystals, while impurities remain in the solution.[1]

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent. The final product, 2-N4-phthalylsulfanilamidothiazole, decomposes above 260°C.[10]

Quantitative Data and Yield

| Parameter | Value |

| Moles of Sulfathiazole | 0.039 mol (10 g / 255.32 g/mol ) |

| Moles of Phthalic Anhydride | 0.034 mol (5 g / 148.12 g/mol ) |

| Limiting Reagent | Phthalic Anhydride |

| Theoretical Yield | 13.7 g (0.034 mol * 403.43 g/mol ) |

| Typical Reported Yield | High |

Note: The typical reported yield for this reaction is generally high, though the exact percentage can vary depending on the specific reaction conditions and purification efficiency.

Analytical Validation: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a series of analytical tests should be performed.

Physical Properties

-

Appearance: White or yellowish-white crystalline powder.[1]

-

Melting Point: Decomposes above 260°C.[10]

-

Solubility: Practically insoluble in water, freely soluble in dimethylformamide, and slightly soluble in acetone and ethanol.[1]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound should exhibit characteristic peaks corresponding to its functional groups, including N-H stretching, C=O stretching of the carboxylic acid and amide, and S=O stretching of the sulfonamide group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra can be used to confirm the chemical structure of this compound by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

Conclusion

The synthesis of this compound via the acylation of sulfathiazole with phthalic anhydride is a robust and efficient method. By understanding the underlying chemical principles and adhering to a well-defined experimental protocol, researchers and drug development professionals can reliably produce this important antimicrobial agent. The implementation of thorough analytical validation ensures the quality and purity of the final product, which is paramount for its therapeutic application.

References

- 1. LabXchange [labxchange.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound | C17H13N3O5S2 | CID 4806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. sibran.ru [sibran.ru]

- 9. This compound | 85-73-4 [chemicalbook.com]

- 10. mt.com [mt.com]

Phthalylsulfathiazole prodrug activation to sulfathiazole in the intestine

A Technical Guide to the Intestinal Activation of Phthalylsulfathiazole

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: Harnessing the Gut Microbiome for Targeted Drug Delivery

The strategic design of prodrugs, which undergo metabolic activation at a specific site of action, represents a cornerstone of modern pharmaceutical development. This compound is a classic example of this approach, engineered for targeted antimicrobial therapy within the gastrointestinal (GI) tract.[1] Administered in an inactive form, it is designed to traverse the upper GI tract with minimal systemic absorption, ensuring its payload is delivered directly to the colon.[2][3] There, the vast and enzymatically diverse gut microbiota acts as a biological catalyst, cleaving the prodrug to release its active component, sulfathiazole.[1][2] This localized activation achieves high therapeutic concentrations at the site of infection while significantly mitigating the systemic side effects associated with conventional sulfonamide therapy.[1]

This technical guide provides a comprehensive overview of the core mechanisms governing the intestinal activation of this compound. We will explore the molecular structures and their functional implications, detail the enzymatic processes mediated by the gut microbiome, present validated experimental protocols for studying this biotransformation, and discuss the resulting pharmacokinetic and clinical advantages. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of microbiome-activated prodrugs.

Part 1: The Molecular Architecture of Targeted Action

The efficacy of the this compound prodrug system is rooted in the distinct chemical properties of the parent molecule and its active metabolite.

This compound: The Inactive and Unabsorbable Prodrug

This compound is synthesized by creating an amide linkage between the aniline nitrogen of sulfathiazole and one of the carboxyl groups of phthalic acid.[4][5] This modification is critical to its function.

-

Chemical Identity:

-

Physicochemical Properties: It is a white or yellowish-white crystalline powder that is practically insoluble in water.[4][8] This poor water solubility, combined with the bulky, polar phthalic acid moiety, drastically limits its absorption from the GI tract.[1][3] Approximately 95% of an oral dose remains within the intestine.[3] This sequestration within the gut is the primary reason for its targeted action and reduced systemic toxicity.[8]

Sulfathiazole: The Bioactive Antimicrobial Agent

Upon cleavage in the intestine, the pharmacologically active sulfathiazole is released.[1]

-

Chemical Identity:

-

Structure: A sulfanilamide derivative with a thiazole ring substituent.[9]

-

-

Mechanism of Action: Like all sulfonamides, sulfathiazole is a structural analog of para-aminobenzoic acid (PABA).[10][11] Bacteria, unlike humans, must synthesize their own folic acid, a critical cofactor for DNA and RNA synthesis.[1][10] Sulfathiazole competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS), blocking the incorporation of PABA into the folic acid pathway.[10][11][12] This disruption halts bacterial growth and replication, exerting a bacteriostatic effect.[1][11]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mims.com [mims.com]

- 4. This compound | 85-73-4 [chemicalbook.com]

- 5. This compound [drugfuture.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C17H13N3O5S2 | CID 4806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. What is Sulfathiazole used for? [synapse.patsnap.com]

An In-depth Technical Guide to the Antibacterial Spectrum of Phthalylsulfathiazole Against Enteric Pathogens

This guide provides a comprehensive technical overview of the antibacterial spectrum of Phthalylsulfathiazole, a sulfonamide antimicrobial agent historically significant in the management of gastrointestinal infections. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles governing its efficacy, the methodologies for its evaluation, and the contemporary context of its use amidst rising antimicrobial resistance.

Introduction: this compound - A Targeted Approach to Enteric Infections

This compound, also known as sulfathalidine, is a broad-spectrum antimicrobial belonging to the sulfonamide class of drugs.[1][2] It was developed to treat a variety of intestinal conditions, including dysentery, colitis, and gastroenteritis.[1][2] A key feature of this compound is its design as a prodrug, which is poorly absorbed from the gastrointestinal tract.[3] This pharmacological property allows for the targeted delivery of the active compound to the site of infection within the intestines, minimizing systemic exposure and associated side effects.[3]

Upon oral administration, this compound travels largely unchanged to the large intestine, where it is hydrolyzed by bacterial enzymes to release its active metabolite, sulfathiazole.[1] This localized activation ensures high concentrations of the antimicrobial agent where it is most needed to combat enteric pathogens.[3]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The antibacterial effect of sulfathiazole, the active form of this compound, is bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than directly killing them.[4][5] This action is achieved through the competitive inhibition of a crucial bacterial enzyme, dihydropteroate synthase (DHPS).[5][6][7]

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize this essential vitamin de novo. Folic acid is a vital precursor for the synthesis of nucleotides, the building blocks of DNA and RNA.[5][6] The DHPS enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and pteridine to form dihydropteroate, a key intermediate in the folic acid synthesis pathway.

Sulfathiazole is a structural analog of PABA.[5] Due to this structural similarity, it competes with PABA for the active site of the DHPS enzyme. When sulfathiazole binds to the enzyme, it prevents the synthesis of dihydropteroate, thereby halting the production of folic acid. This disruption of the folic acid pathway ultimately inhibits bacterial growth and proliferation, allowing the host's immune system to clear the infection.[5]

Caption: Mechanism of this compound's active form, sulfathiazole.

Antibacterial Spectrum Against Enteric Pathogens

This compound, through its active metabolite sulfathiazole, exhibits a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria.[8] Its clinical utility has been primarily focused on enteric pathogens responsible for gastrointestinal infections.

Key Susceptible Enteric Pathogens

Historically, sulfathiazole has demonstrated activity against the following major enteric pathogens:

-

Escherichia coli : Certain strains of E. coli, a common cause of gastroenteritis, have shown susceptibility to sulfathiazole.

-

Salmonella species : Various serovars of Salmonella, the causative agents of salmonellosis, have been reported to be susceptible.

-

Shigella species : These bacteria, responsible for shigellosis or bacillary dysentery, have also been a target for this compound therapy.[3][9]

-

Campylobacter jejuni : While some strains are susceptible, resistance is a significant issue. For susceptible strains, the MIC of sulfathiazole has been reported to be around 16 μg/ml, whereas resistant strains can tolerate concentrations of 128 to 256 μg/ml.[10]

-

Yersinia enterocolitica : Most clinical isolates have been reported to be susceptible to trimethoprim-sulfamethoxazole, suggesting potential susceptibility to sulfathiazole.[11][12][13]

Quantitative Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The following table summarizes available MIC data for sulfathiazole against selected enteric pathogens. It is important to note that extensive contemporary MIC data for sulfathiazole is limited due to its reduced clinical use.

| Enteric Pathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |

| Escherichia coli | 0.25 - >560 | - | - | Resistant strains show significantly higher MICs.[10] |

| Salmonella species | - | - | - | High rates of resistance reported.[14][15] |

| Shigella species | - | - | - | Widespread resistance is a major concern.[1][16] |

| Campylobacter jejuni | 16 - >560 | - | - | Susceptible strains typically have an MIC of 16 µg/mL, while resistant strains have MICs of ≥128 µg/mL.[10] |

| Yersinia enterocolitica | - | - | - | Generally susceptible to trimethoprim-sulfamethoxazole.[11][12] |

MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively. Data is limited and reflects historical findings and studies on resistant strains.

Experimental Protocols for Assessing Antibacterial Spectrum

Accurate determination of the antibacterial spectrum of this compound (as sulfathiazole) relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.[5][12]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the MIC of an antimicrobial agent.

Protocol:

-

Media Preparation : Use cation-adjusted Mueller-Hinton Broth (CAMHB). It is critical that the medium has a low concentration of thymidine, as this can interfere with the action of sulfonamides.

-

Antimicrobial Preparation : Prepare a stock solution of sulfathiazole in a suitable solvent (e.g., dimethyl sulfoxide).

-

Serial Dilutions : In a 96-well microtiter plate, perform two-fold serial dilutions of the sulfathiazole stock solution with CAMHB to achieve a range of concentrations.

-

Inoculum Preparation : Prepare a bacterial suspension from a fresh culture (18-24 hours old) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

Incubation : Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation : The MIC is the lowest concentration of sulfathiazole that completely inhibits visible bacterial growth. For sulfonamides, the endpoint is often read as the concentration that causes an 80% reduction in growth compared to the control.

Caption: Workflow for the broth microdilution method to determine MIC.

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer method is a qualitative test to determine the susceptibility of bacteria to antimicrobials.

Protocol:

-

Media Preparation : Use Mueller-Hinton Agar (MHA) with low thymidine content. The agar depth should be uniform (approximately 4 mm).

-

Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation : Using a sterile cotton swab, create a uniform lawn of bacteria on the MHA plate.

-

Disk Placement : Aseptically place sulfathiazole-impregnated paper disks on the agar surface.

-

Incubation : Incubate the plates at 35-37°C for 16-18 hours.

-

Result Interpretation : Measure the diameter of the zone of inhibition (in mm) around each disk. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI or EUCAST guidelines. For sulfonamides, slight growth (≤20% of the lawn) within the inhibition zone should be disregarded.

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Sulfonamide Resistance in Enteric Pathogens

The clinical utility of this compound and other sulfonamides has been significantly compromised by the widespread emergence of antimicrobial resistance.

Mechanisms of Resistance

The primary mechanism of sulfonamide resistance in enteric bacteria is the acquisition of alternative genes encoding drug-resistant forms of dihydropteroate synthase.[14][15] These genes, commonly designated as sul1, sul2, and sul3, are often located on mobile genetic elements such as plasmids and integrons, facilitating their horizontal transfer between bacteria.[14][15][17] The DHPS enzymes encoded by these sul genes have a low affinity for sulfonamides but retain their ability to bind PABA, thus allowing folic acid synthesis to proceed even in the presence of the drug.

Prevalence of Resistance

High rates of sulfonamide resistance have been reported globally among clinical isolates of major enteric pathogens:

-

Salmonella species : Studies have shown a high prevalence of sulfonamide resistance in Salmonella, with rates varying geographically.[14][15] The sul1 and sul2 genes are frequently detected in resistant isolates.[17]

-

Shigella species : Resistance to trimethoprim-sulfamethoxazole is common in Shigella, often rendering this combination therapy ineffective.[16][18] The high frequency of resistance is likely due to the widespread use of this drug for shigellosis.[19]

-

Campylobacter jejuni : Sulfonamide resistance in C. jejuni is also a concern, with resistant strains exhibiting high MIC values.[10][17]

-

Yersinia enterocolitica : While generally susceptible to trimethoprim-sulfamethoxazole, resistance has been reported.[20][21]

Conclusion and Future Perspectives

This compound represents a historically important therapeutic agent for the targeted treatment of enteric infections. Its unique prodrug design and localized action in the gut offered a significant advantage in its time. However, the extensive emergence of sulfonamide resistance among key enteric pathogens has substantially diminished its clinical efficacy.

For researchers and drug development professionals, the study of this compound and its active metabolite, sulfathiazole, provides valuable insights into the principles of targeted drug delivery and the mechanisms of antimicrobial action and resistance. While its direct clinical application is now limited, the knowledge gained from its history continues to inform the development of novel antimicrobial strategies to combat the ongoing challenge of infectious diseases. Future research may explore the potential of sulfathiazole in combination therapies or as a scaffold for the development of new inhibitors of the folic acid synthesis pathway that can overcome existing resistance mechanisms.

References

- 1. dovepress.com [dovepress.com]

- 2. office2.jmbfs.org [office2.jmbfs.org]

- 3. [Sensitivity of Shigella & alkalescens-dispar strains to sulfonamides (sulfathiazole, sulfaguanidine) & antibiotics (aureomycin, chloromycetin, streptomycin)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

- 8. Dissemination of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Portuguese Salmonella enterica Strains and Relation with Integrons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sensitivity of Shigella species to sulphathiazole furoxone and antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfonamide Resistance in Clinical Isolates of Campylobacter jejuni: Mutational Changes in the Chromosomal Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Yersinia Enterocolitica Medication: Antibiotics, Other, Carbapenems [emedicine.medscape.com]

- 13. Antimicrobial susceptibilities of Yersinia enterocolitica biotype 4, serotype O:3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Presence of Tetracycline and Sulfonamide Resistance Genes in Salmonella spp.: Literature Review [mdpi.com]

- 15. ww.omjournal.org [ww.omjournal.org]

- 16. Prevalence of Multidrug-Resistant and Extended-Spectrum Beta-Lactamase-Producing Shigella Species in Asia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulfonamide resistance in clinical isolates of Campylobacter jejuni: mutational changes in the chromosomal dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Prevalence and detection of Yersinia enterocolitica isolated from different clinical cases | (Humanities, social and applied sciences) Misan Journal of Academic Studies [misan-jas.com]

- 21. mdpi.com [mdpi.com]

Phthalylsulfathiazole: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of Phthalylsulfathiazole, a broad-spectrum sulfonamide antimicrobial agent. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the core scientific principles and practical applications of this compound. This document delves into its fundamental chemical properties, mechanism of action, synthesis, and key applications, grounded in authoritative scientific references.

Core Compound Properties

This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1] Its chemical and physical properties are pivotal to its function and application in therapeutics.

| Property | Value | Source |

| CAS Number | 85-73-4 | [2][3][4] |

| Molecular Weight | 403.43 g/mol | [2][4][5] |

| Molecular Formula | C₁₇H₁₃N₃O₅S₂ | [2][4][5] |

| IUPAC Name | 2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid | [5] |

| Synonyms | Sulfathalidine, N4-Phthalylsulfathiazole, 2-[[[4-[(2-Thiazolylamino)sulfonyl]phenyl]amino]carbonyl]benzoic acid | [2][6] |

| Appearance | White to nearly white crystalline powder | [7] |

| Melting Point | Approximately 272-277 °C with decomposition | [2] |

| Solubility | Practically insoluble in water and chloroform; slightly soluble in alcohol; readily soluble in solutions of alkali hydroxides. | [2] |

Mechanism of Action: Targeted Inhibition of Folic Acid Synthesis

This compound functions as a prodrug, meaning it is administered in an inactive form and is converted to its active form, sulfathiazole, within the body.[1] This conversion primarily occurs in the large intestine through hydrolysis by bacterial enzymes.[1][6] This localized activation is a key feature, concentrating the antimicrobial effect in the gastrointestinal tract while minimizing systemic absorption and potential side effects.[1][8]

The active sulfathiazole is a structural analog of para-aminobenzoic acid (PABA).[1][9] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[1] Folic acid is an essential nutrient for bacteria, serving as a precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[1][9]

The antimicrobial action of sulfathiazole stems from its competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1][6][9] By binding to the active site of DHPS, sulfathiazole prevents the incorporation of PABA into dihydrofolic acid, a crucial step in the folic acid synthesis pathway.[1][8] This disruption halts the production of folic acid, leading to a bacteriostatic effect—inhibiting the growth and replication of susceptible bacteria rather than directly killing them.[1][9] The host's immune system can then more effectively clear the infection.

Caption: Competitive inhibition of bacterial folic acid synthesis by this compound.

Synthesis Workflow: Condensation of Sulfathiazole and Phthalic Anhydride

The synthesis of this compound is typically achieved through the condensation reaction of sulfathiazole and phthalic anhydride.[2][10] This process involves the formation of an amide bond between the amino group of sulfathiazole and the anhydride group of phthalic anhydride.

Experimental Protocol

Materials:

-

Sulfathiazole

-

Phthalic anhydride

-

Suitable solvent (e.g., pyridine or a high-boiling point inert solvent)

-

Reaction vessel with heating and stirring capabilities

-

Purification apparatus (e.g., for recrystallization)

Procedure:

-

Reactant Combination: Equimolar amounts of sulfathiazole and phthalic anhydride are dissolved in a suitable solvent within the reaction vessel.[10]

-

Heating and Reaction: The mixture is heated under reflux with continuous stirring for a specified period to facilitate the condensation reaction.

-

Product Isolation: Upon completion of the reaction, the mixture is cooled, and the crude this compound product is precipitated.

-

Purification: The crude product is collected by filtration and purified, typically by recrystallization from an appropriate solvent, to yield the final high-purity compound.

-

Drying and Characterization: The purified this compound is dried under vacuum and characterized using analytical techniques such as melting point determination, spectroscopy (e.g., IR, NMR), and chromatography to confirm its identity and purity.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound's targeted action within the gastrointestinal tract has defined its primary therapeutic applications.

-

Gastrointestinal Infections: It is indicated for the treatment of various intestinal conditions, including dysentery, colitis, and gastroenteritis caused by susceptible bacteria.[6][9][11]

-

Preoperative Intestinal Surgery: The compound is used for preoperative preparation in intestinal surgery to reduce the bacterial load and minimize the risk of postoperative infections.[6]

-

Veterinary Medicine: this compound is widely used in veterinary medicine to manage gastrointestinal infections in livestock and companion animals.[7][11][12]

-

Research Chemical: It serves as a valuable research chemical for studying microbial resistance mechanisms and as a reference standard in the development and validation of analytical methods for detecting sulfonamides.[11][12]

While its use in human medicine has declined with the advent of newer antibiotics, it remains a relevant compound, particularly in veterinary applications and specific clinical scenarios.[8][9]

Conclusion

This compound is a well-characterized sulfonamide antimicrobial with a distinct, localized mechanism of action within the gastrointestinal tract. Its role as a prodrug that releases the active sulfathiazole in situ makes it an effective agent for treating intestinal infections with minimal systemic exposure. A comprehensive understanding of its chemical properties, synthesis, and biological activity is essential for its effective application in both therapeutic and research settings. This guide provides a foundational technical overview to support the work of scientists and drug development professionals in this field.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound [drugfuture.com]

- 3. CAS 85-73-4: this compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C17H13N3O5S2 | CID 4806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. This compound | Actions and Spectrum | medtigo [medtigo.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

A Technical Guide to the Pharmacokinetics of Phthalylsulfathiazole: Elucidating the Mechanisms of Poor Systemic Absorption

Abstract

Phthalylsulfathiazole (PST) is a sulfonamide antimicrobial agent engineered for localized action within the gastrointestinal tract. Its clinical efficacy in treating enteric infections such as dysentery, colitis, and gastroenteritis is predicated on a critical pharmacokinetic feature: exceedingly poor systemic absorption.[1][2][3] This design ensures high concentrations of the active moiety at the site of infection while minimizing systemic exposure and associated toxicities.[4][5] This technical guide provides an in-depth exploration of the pharmacokinetic profile of this compound, focusing on the physicochemical and physiological underpinnings of its limited absorption. We will dissect its nature as a prodrug, the pivotal role of the gut microbiota in its activation, and present validated experimental workflows for researchers to investigate and characterize these properties.

Introduction: The Rationale for a Locally-Acting Antimicrobial

This compound belongs to the sulfonamide class of antibiotics, which act by competitively inhibiting the bacterial enzyme dihydropteroate synthase.[4][6][7] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for nucleotide synthesis, thereby halting bacterial growth and replication.[1][4][7]

Unlike systemically absorbed sulfonamides, PST was specifically designed for intestinal targeting. This is achieved by introducing a phthalic acid group to the parent molecule, sulfathiazole.[1] This chemical modification dramatically alters the drug's physicochemical properties, rendering it a prodrug that remains largely within the bowel upon oral administration.[1][4] Its primary therapeutic applications include treating intestinal infections and for bowel decontamination before surgery.[1][8] The core principle of PST's design is to maximize local efficacy while minimizing the risk of systemic side effects commonly associated with sulfonamides, such as crystalluria and hypersensitivity reactions.[8]

Physicochemical Properties and Pharmacokinetic Profile

The pharmacokinetic behavior of a drug is intrinsically linked to its chemical and physical properties. For PST, these properties are the primary determinants of its poor absorption.

Physicochemical Characteristics

The addition of the bulky, ionizable phthalic acid group governs the molecule's behavior in the physiological environment of the GI tract.

| Property | Value / Description | Implication for Absorption |

| Chemical Formula | C₁₇H₁₃N₃O₅S₂ | High molecular weight contributes to low passive diffusion. |

| Molar Mass | 403.43 g·mol⁻¹[1] | Larger molecules generally exhibit lower membrane permeability. |

| Water Solubility | Practically insoluble in water.[2][9] | Poor dissolution in intestinal fluids is a rate-limiting step for absorption. |

| pKa | 3.40 (Predicted)[2] | The presence of carboxylic acid and sulfonamide groups means the molecule will be ionized at intestinal pH, further limiting passive diffusion across lipid membranes. |

| LogP | -2.0 (at 28℃)[2] | The negative LogP value indicates high hydrophilicity, making partitioning into and across the lipophilic intestinal epithelium unfavorable. |

Pharmacokinetic Parameters

The defining characteristic of PST's pharmacokinetic profile is its minimal systemic availability.

-

Absorption: Following oral administration, approximately 95% of the dose remains within the intestinal lumen.[8] This is a direct consequence of the physicochemical properties listed above.

-

Distribution: Due to its poor absorption, distribution into systemic tissues is negligible. Its action is confined almost exclusively to the gastrointestinal tract.[1]

-

Metabolism: this compound is a prodrug that undergoes slow hydrolysis in the intestine.[4][8] This biotransformation is not primarily hepatic but occurs locally within the gut, mediated by enzymes from the intestinal microbiota.[4][10] The hydrolysis cleaves the phthalic acid moiety to release the pharmacologically active form, sulfathiazole .[1][4]

-

Excretion: The unabsorbed majority of the drug and its metabolites are excreted in the feces.

The following diagram illustrates the intestinal fate of this compound.

Caption: Intestinal fate and localized action of this compound.

Experimental Methodologies for Assessing Poor Absorption

Validating and quantifying the poor systemic absorption of a compound like PST requires robust experimental models. Here, we detail two standard methodologies: an in vitro permeability assay and an in vivo pharmacokinetic study.

In Vitro Permeability Assessment: The Caco-2 Cell Model

Causality and Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard for predicting human intestinal permeability.[11][12] When cultured on semipermeable supports, these cells differentiate into a polarized monolayer with tight junctions and microvilli, mimicking the barrier properties of the intestinal epithelium.[11][12][13] This model is ideal for assessing passive diffusion, a key mechanism for drug absorption. For a compound like PST, we hypothesize an extremely low apparent permeability coefficient (Papp).

Experimental Protocol:

-

Cell Culture:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Seed cells at a density of ~60,000 cells/cm² onto polycarbonate Transwell® inserts (e.g., 0.4 µm pore size).

-

Maintain the cultures for 21-25 days to allow for full differentiation and monolayer formation.

-

-

Monolayer Integrity Validation (Self-Validating Step):

-

Rationale: This step is critical to ensure the cellular barrier is intact and that any observed transport is not due to leaks.

-

Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. A stable TEER value >250 Ω·cm² typically indicates a confluent monolayer.

-

Confirm low permeability of a paracellular marker, such as Lucifer Yellow (<1.0 x 10⁻⁶ cm/s), to validate tight junction integrity.

-

-

Permeability Assay (Apical-to-Basolateral Transport):

-

Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

-

Prepare a solution of this compound (e.g., 10 µM) in the transport buffer (HBSS).

-

Add the PST solution to the apical (upper) chamber of the Transwell® insert.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer.

-

Also, collect a sample from the apical chamber at the end of the experiment to determine the initial concentration.

-

-

Sample Analysis and Data Calculation:

-

Quantify the concentration of PST in all samples using a validated LC-MS/MS method (see Section 4.0).

-

Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration in the donor chamber.

-

-

-

Expected Outcome: For this compound, the resulting Papp value is expected to be very low (<1.0 x 10⁻⁶ cm/s), classifying it as a low-permeability compound according to the Biopharmaceutics Classification System (BCS).

Caption: Standard workflow for a Caco-2 permeability assay.

In Vivo Pharmacokinetic Study in an Animal Model

Causality and Rationale: While in vitro models are excellent for screening, an in vivo study provides the definitive assessment of a drug's absorption in a complex biological system.[5][[“]] This approach accounts for all physiological variables, including gastric emptying, intestinal transit, pH gradients, and metabolism by the gut microbiota.[15] A rodent model (e.g., Sprague-Dawley rat) is commonly used for such preliminary pharmacokinetic evaluations. The primary goal is to measure the concentration of PST and its active metabolite, sulfathiazole, in systemic circulation over time following oral administration.

Experimental Protocol:

-

Animal Acclimatization and Housing:

-

House male Sprague-Dawley rats (250-300g) in a controlled environment with a 12-hour light/dark cycle.

-

Allow acclimatization for at least one week.

-

Fast animals overnight (8-12 hours) before dosing, with free access to water.

-

-

Dose Formulation and Administration:

-

Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Administer a single oral dose (e.g., 100 mg/kg) via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (~200 µL) from the tail vein or a cannulated vessel into heparinized tubes at pre-defined time points.

-

Suggested time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Rationale: This sampling schedule is designed to capture the peak concentration (Cmax) and the overall exposure (AUC) of any absorbed compound.

-

-

Plasma Preparation and Storage:

-

Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the plasma concentrations of both this compound and sulfathiazole using a validated LC-MS/MS method.

-

-

Pharmacokinetic Data Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

-

Parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve).

-

Calculate the oral bioavailability (F%) if an intravenous dose group is also included for comparison.

-

Expected Outcome: The plasma concentrations of the parent drug, this compound, will be very low or below the limit of quantification (BLQ). In contrast, low but measurable levels of the active metabolite, sulfathiazole, may be detected, confirming that what little absorption occurs is likely of the cleaved, more permeable metabolite. The overall bioavailability will be extremely low.

Caption: Workflow for an in vivo pharmacokinetic study in a rat model.

Analytical Methods for Quantification in Biological Matrices

Accurate quantification of this compound and its metabolite is essential for the aforementioned studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[16][17]

General Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

Rationale: To remove proteins and other matrix components that can interfere with the analysis.[18]

-

Method: Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing an appropriate internal standard) to 1 volume of plasma. Vortex vigorously and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

Chromatographic Separation (LC):

-

Column: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Rationale: This setup provides good separation of the analytes from endogenous plasma components.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Use electrospray ionization (ESI) in positive or negative mode, optimized for the analytes.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for this compound, Sulfathiazole, and the internal standard. This provides high specificity.

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of the analytes into a blank biological matrix (e.g., rat plasma).

-

Process the standards and quality control (QC) samples alongside the study samples.

-

Quantify the analyte concentrations by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Conclusion

The pharmacokinetic profile of this compound is a deliberate and elegant example of rational drug design. Its poor systemic absorption is not a flaw but a key therapeutic feature, achieved through chemical modification that results in unfavorable physicochemical properties for intestinal permeation. As a prodrug, it relies on the metabolic activity of the gut microbiota for its activation to sulfathiazole, ensuring its antibacterial effect is concentrated within the gastrointestinal lumen. The experimental and analytical methodologies detailed in this guide provide a robust framework for researchers to characterize and confirm this unique pharmacokinetic behavior, which is fundamental to its safe and effective use in treating enteric infections.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 85-73-4 [chemicalbook.com]

- 3. This compound | C17H13N3O5S2 | CID 4806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. An overview of in vitro, ex vivo and in vivo models for studying the transport of drugs across intestinal barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | ABIN3221575 [antibodies-online.com]

- 7. This compound | Actions and Spectrum | medtigo [medtigo.com]

- 8. mims.com [mims.com]

- 9. This compound CAS#: 85-73-4 [m.chemicalbook.com]

- 10. The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. consensus.app [consensus.app]

- 15. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 16. researchgate.net [researchgate.net]

- 17. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mode of Action of Phthalylsulfathiazole on Dihydropteroate Synthase

Abstract

The enduring challenge of antimicrobial resistance necessitates a profound understanding of the mechanisms of existing antibiotics. The sulfonamides, a cornerstone of antibacterial therapy, target the essential folate biosynthesis pathway, which is unique to prokaryotes and lower eukaryotes. This technical guide provides a detailed examination of the mode of action of Phthalylsulfathiazole, a key sulfonamide, on its molecular target, dihydropteroate synthase (DHPS). We will explore its strategic design as a gut-specific prodrug, the molecular basis of its competitive inhibition, and the quantitative kinetic analysis that underpins its efficacy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this critical class of antibiotics.

The Bacterial Folate Pathway: A Validated Target for Selective Toxicity

Bacteria, unlike their mammalian hosts, are incapable of utilizing exogenous folate and must synthesize it de novo.[1][2] This metabolic pathway is indispensable for the production of essential precursors, including purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1][3][4] The absence of this pathway in humans, who acquire folate through their diet, makes the enzymes involved ideal targets for developing selectively toxic antimicrobial agents.[1][2][3][5]

A pivotal enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[4][6][7] This step is the specific target of the sulfonamide class of antibiotics.[7][8] By inhibiting DHPS, sulfonamides trigger a cascade of metabolic insufficiencies that ultimately halt bacterial growth and replication, an effect known as bacteriostasis.[1][3][5]

Caption: The bacterial folate synthesis pathway and the point of inhibition by Sulfathiazole.

This compound: A Prodrug Strategy for Localized Action

This compound is a broad-spectrum antimicrobial distinguished by its clever formulation as a prodrug.[1][9][10] A prodrug is an inactive or less active compound that is metabolized into its active form within the body. In its orally administered form, this compound has a phthalic acid group attached to the aniline nitrogen, which renders it poorly absorbed from the gastrointestinal tract.[9]

Upon reaching the large intestine, local bacterial enzymes hydrolyze the molecule, cleaving the phthalic acid moiety to release the pharmacologically active component: sulfathiazole .[1][9] This mechanism confers a significant therapeutic advantage for treating intestinal infections such as dysentery, colitis, and gastroenteritis.[9][10] It concentrates the active antibiotic at the site of infection while minimizing systemic absorption, thereby reducing the risk of systemic toxicity and adverse side effects.[1]

The Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase

The bacteriostatic effect of this compound is mediated by its active form, sulfathiazole, which functions as a competitive inhibitor of DHPS.[1][9][11] This mode of action is rooted in the principle of structural analogy. Sulfathiazole closely mimics the structure of PABA, the natural substrate of DHPS.[1][2][12]

This structural similarity allows sulfathiazole to bind to the PABA-binding pocket within the enzyme's active site.[2][12][13] In doing so, it directly competes with PABA. When sulfathiazole occupies the active site, it prevents the binding of PABA, effectively blocking the catalytic reaction—the condensation of DHPP and PABA.[3][5][14] This competitive antagonism is the linchpin of the drug's mechanism.[11][15] By halting the production of dihydropteroate, the entire folate synthesis pathway is arrested, depriving the bacterial cell of the essential metabolites needed for DNA replication and growth.[1][16]

Caption: Molecular mimicry allows Sulfathiazole to block the PABA substrate from binding to DHPS.

Quantitative Analysis of DHPS Inhibition

To fully characterize an inhibitor, it is crucial to determine its potency through kinetic analysis. Key parameters such as the Inhibition Constant (Ki) and the Half-Maximal Inhibitory Concentration (IC50) provide quantitative measures of how effectively a compound inhibits its target enzyme. The Ki represents the dissociation constant of the enzyme-inhibitor complex and is a true measure of binding affinity, while the IC50 indicates the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.

While specific kinetic values for this compound's active form (sulfathiazole) require empirical determination via the protocol outlined below, data from structurally related sulfonamides demonstrate the potency of this class as competitive inhibitors of DHPS.

| Compound | Inhibition Type | Target Organism | Ki (μM) | IC50 (μg/mL) | Reference |